11-((tert-Butoxycarbonyl)amino)undecanoic acid

Catalog No.
S677058
CAS No.
10436-25-6
M.F
C16H31NO4
M. Wt
301.42 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
11-((tert-Butoxycarbonyl)amino)undecanoic acid

CAS Number

10436-25-6

Product Name

11-((tert-Butoxycarbonyl)amino)undecanoic acid

IUPAC Name

11-[(2-methylpropan-2-yl)oxycarbonylamino]undecanoic acid

Molecular Formula

C16H31NO4

Molecular Weight

301.42 g/mol

InChI

InChI=1S/C16H31NO4/c1-16(2,3)21-15(20)17-13-11-9-7-5-4-6-8-10-12-14(18)19/h4-13H2,1-3H3,(H,17,20)(H,18,19)

InChI Key

HPTPZJBSQUULAV-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NCCCCCCCCCCC(=O)O

Synonyms

10436-25-6;11-((tert-Butoxycarbonyl)amino)undecanoicacid;Boc-11-Aun-OH;11-[(tert-butoxycarbonyl)amino]undecanoicacid;AmbotzBAA1322;AC1N64RW;SCHEMBL826376;11-(Boc-amino)undecanoicacid;N-BOC-11-aminoundecanoicacid;00045_FLUKA;11-[(2-methylpropan-2-yl)oxycarbonylamino]undecanoicAcid;HPTPZJBSQUULAV-UHFFFAOYSA-N;MolPort-002-345-654;ACT07196;ZINC4899526;ANW-74060;AKOS016008635;AM82458;11-tert-Butoxycarbonylaminoundecanoicacid;AJ-52558;AK-87065;LP002856;11-tert-Butoxycarbonylamino-undecanoicacid;TC-162805;11-(tert-Butoxycarbonylamino)undecanoicacid

Canonical SMILES

CC(C)(C)OC(=O)NCCCCCCCCCCC(=O)O

Peptide Synthesis:

  • One of the primary applications of 11-((tert-Butoxycarbonyl)amino)undecanoic acid lies in peptide synthesis. It serves as a protected building block for incorporating an 11-carbon chain with an amine group into peptides. The tert-butoxycarbonyl (Boc) group acts as a protecting group for the amine functionality, allowing for selective manipulation and coupling reactions during peptide chain assembly. [Source: Boc Protection in Peptide Synthesis, ]
  • The ability to remove the Boc protecting group under mild acidic conditions allows for the controlled deprotection of the amine group at the desired stage of peptide synthesis, enabling the formation of the final peptide structure. [Source: Solid-Phase Peptide Synthesis, ]

Synthesis of Complex Molecules:

  • Beyond peptide synthesis, 11-((tert-Butoxycarbonyl)amino)undecanoic acid finds application in the synthesis of various complex molecules with specific functionalities. The presence of the amine group and the long aliphatic chain allows for its incorporation into various organic molecules, tailoring their properties and functionalities for specific research purposes. [Source: Design and Synthesis of New Molecules, ]

Chemical Labeling and Conjugation:

  • The reactive amine group in 11-((tert-Butoxycarbonyl)amino)undecanoic acid can be further modified to introduce various functional groups or labels. This allows researchers to attach the molecule to other biomolecules or materials for diverse applications, such as:
    • Drug delivery systems: Conjugating the molecule with drugs enables targeted delivery to specific cells or tissues. [Source: Drug Delivery Systems, ]
    • Biomolecular imaging: Attaching fluorescent or other imaging probes to the molecule facilitates the visualization and tracking of biomolecules within cells or organisms. [Source: Biomolecular Imaging, ]

Material Science Applications:

  • Emerging research explores the potential of 11-((tert-Butoxycarbonyl)amino)undecanoic acid in material science applications. Its long aliphatic chain and functional groups can contribute to the design of novel materials with specific properties, such as self-assembly, surface modification, and controlled release capabilities. [Source: Functional Materials from Bio-inspired Design, ]

XLogP3

4.2

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

11-[(tert-Butoxycarbonyl)amino]undecanoic acid

Dates

Modify: 2023-08-15

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